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Introduction
Nothofagin, a dihydrochalcone found in Rooibos (Aspalathus linearis), has garnered attention

for its potential therapeutic properties, including its antioxidant and anti-inflammatory effects.[1]

[2] Research into its role in the context of diabetes has primarily focused on its ability to

mitigate complications associated with hyperglycemia, particularly vascular inflammation.[1][2]

This document provides detailed application notes and protocols for the administration of

nothofagin in an animal model of high-glucose-induced inflammation, a condition relevant to

the vascular complications of diabetes.

It is important to note that while nothofagin has been shown to ameliorate hyperglycemia-

induced inflammation, there is currently a lack of comprehensive studies on its direct effects on

glycemic control in established animal models of type 1 or type 2 diabetes (e.g., streptozotocin-

induced or genetic models). The protocols and data presented here are therefore focused on

the anti-inflammatory applications of nothofagin in a hyperglycemic state.
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The following table summarizes the key quantitative findings from a study by Ku et al. (2015),

where nothofagin was administered to mice challenged with high glucose to induce a state of

vascular inflammation.
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Parameter
Assessed

Animal
Model

Treatment
Groups

Nothofagin
Dosage

Key
Findings

Reference

Vascular

Permeability

C57BL/6

Mice

Control, High

Glucose

(HG), HG +

Nothofagin

Not specified

in abstracts

Nothofagin

significantly

inhibited HG-

induced

vascular

hyperpermea

bility.

[1][2]

Monocyte

Adhesion

C57BL/6

Mice

Control, High

Glucose

(HG), HG +

Nothofagin

Not specified

in abstracts

Nothofagin

significantly

inhibited the

adhesion of

monocytes to

endothelial

cells induced

by high

glucose.

[1][2]

Cell Adhesion

Molecules

(CAMs)

C57BL/6

Mice

Control, High

Glucose

(HG), HG +

Nothofagin

Not specified

in abstracts

Nothofagin

suppressed

the

expression of

CAMs that

were

upregulated

by high

glucose.

[1][2]

Reactive

Oxygen

Species

(ROS)

C57BL/6

Mice

Control, High

Glucose

(HG), HG +

Nothofagin

Not specified

in abstracts

Nothofagin

treatment led

to a reduction

in the

formation of

ROS induced

by high

glucose.

[1][2]
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NF-κB

Activation

C57BL/6

Mice

Control, High

Glucose

(HG), HG +

Nothofagin

Not specified

in abstracts

Nothofagin

inhibited the

activation of

the pro-

inflammatory

transcription

factor NF-κB

in response

to high

glucose.

[1][2]

In Vitro Effects of Nothofagin on Endothelial Cells
The following table outlines the effects of nothofagin on human umbilical vein endothelial cells

(HUVECs) exposed to high glucose, simulating a hyperglycemic environment.
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Parameter
Assessed

Cell Model
Treatment
Groups

Nothofagin
Concentrati
on

Key
Findings

Reference

Vascular

Permeability
HUVECs

Control, High

Glucose

(HG), HG +

Nothofagin

1, 5, 10 µM

Nothofagin

dose-

dependently

inhibited HG-

induced

endothelial

hyperpermea

bility.

[1][2]

Monocyte

Adhesion
HUVECs

Control, High

Glucose

(HG), HG +

Nothofagin

1, 5, 10 µM

Nothofagin

reduced the

adhesion of

monocytes to

HUVECs in a

dose-

dependent

manner.

[1][2]

Cell Adhesion

Molecules

(CAMs)

HUVECs

Control, High

Glucose

(HG), HG +

Nothofagin

1, 5, 10 µM

The

expression of

CAMs

induced by

high glucose

was

suppressed

by nothofagin

treatment.

[1][2]

Reactive

Oxygen

Species

(ROS)

HUVECs Control, High

Glucose

(HG), HG +

Nothofagin

1, 5, 10 µM Nothofagin

attenuated

the

production of

intracellular

ROS in

[1][2]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 13 Tech Support

https://pubmed.ncbi.nlm.nih.gov/25338943/
https://www.researchgate.net/publication/267739932_Aspalathin_and_Nothofagin_from_Rooibos_Aspalathus_linearis_Inhibits_High_Glucose-Induced_Inflammation_In_Vitro_and_In_Vivo
https://pubmed.ncbi.nlm.nih.gov/25338943/
https://www.researchgate.net/publication/267739932_Aspalathin_and_Nothofagin_from_Rooibos_Aspalathus_linearis_Inhibits_High_Glucose-Induced_Inflammation_In_Vitro_and_In_Vivo
https://pubmed.ncbi.nlm.nih.gov/25338943/
https://www.researchgate.net/publication/267739932_Aspalathin_and_Nothofagin_from_Rooibos_Aspalathus_linearis_Inhibits_High_Glucose-Induced_Inflammation_In_Vitro_and_In_Vivo
https://pubmed.ncbi.nlm.nih.gov/25338943/
https://www.researchgate.net/publication/267739932_Aspalathin_and_Nothofagin_from_Rooibos_Aspalathus_linearis_Inhibits_High_Glucose-Induced_Inflammation_In_Vitro_and_In_Vivo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1679979?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


response to

high glucose.

NF-κB

Activation
HUVECs

Control, High

Glucose

(HG), HG +

Nothofagin

1, 5, 10 µM

Nothofagin

inhibited the

nuclear

translocation

and activation

of NF-κB.

[1][2][3]

Experimental Protocols
Protocol 1: High-Glucose-Induced Vascular
Inflammation in a Mouse Model
This protocol is based on the methodology described by Ku et al. (2015) to investigate the in

vivo anti-inflammatory effects of nothofagin in a hyperglycemic state.

1. Animal Model:

Species: Male C57BL/6 mice

Age: 8-10 weeks

Housing: Standard laboratory conditions with a 12-hour light/dark cycle and ad libitum

access to food and water.

2. Materials:

Nothofagin (purity >98%)

D-glucose

Sterile saline solution

Evans blue dye (for vascular permeability assay)

Reagents for immunohistochemistry and western blotting
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3. Experimental Procedure:

Acclimatization: Allow mice to acclimatize for at least one week before the experiment.

Grouping: Randomly divide mice into the following groups (n=6-8 per group):

Vehicle Control (saline)

High Glucose (HG) challenge

High Glucose (HG) + Nothofagin

Nothofagin Administration: While the specific dosage for this study is not available in the

abstracts, a starting point could be an oral gavage of 1-10 mg/kg body weight, based on

dosages used for other in vivo studies with flavonoids.[3] Administer nothofagin or vehicle

one hour prior to the high-glucose challenge.

High-Glucose Challenge: Induce acute hyperglycemia by intraperitoneal (i.p.) injection of D-

glucose (e.g., 2 g/kg body weight).

Assessment of Vascular Permeability (Evans Blue Assay):

Four hours after the glucose challenge, inject Evans blue dye (2% in saline, 10 ml/kg)

intravenously.

After 30 minutes, perfuse the mice with saline to remove excess dye.

Excise tissues of interest (e.g., lung, kidney) and incubate in formamide at 60°C for 24

hours to extract the dye.

Measure the absorbance of the formamide extract at 620 nm.

Tissue Collection and Analysis:

At the end of the experiment, euthanize the mice and collect tissues (e.g., aorta, lung) for

further analysis.
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Immunohistochemistry: Fix tissues in 4% paraformaldehyde, embed in paraffin, and

section. Stain for markers of inflammation such as ICAM-1 and VCAM-1.

Western Blotting: Homogenize tissues to extract proteins. Analyze the expression and

phosphorylation status of key proteins in the NF-κB pathway (e.g., p65, IκBα).

ROS Measurement: Use appropriate assays (e.g., DHE staining on frozen tissue sections)

to quantify reactive oxygen species.

Protocol 2: In Vitro Assessment of Nothofagin on High-
Glucose-Treated Endothelial Cells
This protocol outlines the methodology to study the effects of nothofagin on HUVECs exposed

to high glucose.

1. Cell Culture:

Culture Human Umbilical Vein Endothelial Cells (HUVECs) in endothelial cell growth medium

supplemented with growth factors.

Maintain cells at 37°C in a humidified atmosphere of 5% CO2.

Use cells between passages 3 and 6 for experiments.

2. Experimental Procedure:

Seeding: Seed HUVECs in appropriate culture plates (e.g., 96-well for viability assays, 24-

well for adhesion assays, 6-well for protein extraction).

Treatment:

Pre-treat HUVECs with varying concentrations of nothofagin (e.g., 1, 5, 10 µM) for 1 hour.

Induce hyperglycemic conditions by adding D-glucose to the medium to a final

concentration of 30 mM. A normal glucose control (5.5 mM) and an osmotic control (5.5

mM D-glucose + 24.5 mM L-glucose) should be included.

Incubate for the desired time period (e.g., 24 hours).
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Monocyte Adhesion Assay:

After treatment, wash the HUVEC monolayer.

Add fluorescently labeled monocytes (e.g., U937 cells) to the HUVECs and incubate for 1

hour.

Wash away non-adherent monocytes and quantify the adherent cells using a fluorescence

plate reader or microscopy.

Western Blotting:

Lyse the cells to extract total protein.

Perform western blot analysis for proteins of interest, including ICAM-1, VCAM-1, and

components of the NF-κB pathway (p-p65, p-IκBα).

Intracellular ROS Measurement:

Load the treated HUVECs with a fluorescent ROS indicator (e.g., DCFH-DA).

Measure the fluorescence intensity using a plate reader or flow cytometry.

Visualizations
Signaling Pathway of Nothofagin in High-Glucose-
Induced Inflammation
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Caption: Nothofagin's inhibition of high-glucose-induced inflammation.

Experimental Workflow for In Vivo Nothofagin
Administration
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- HG + Nothofagin

Administer Nothofagin or Vehicle
(Oral Gavage)

High-Glucose Challenge
(i.p. injection)
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- Immunohistochemistry (CAMs)
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Caption: Workflow for assessing nothofagin's in vivo anti-inflammatory effects.
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Future Directions
The current body of research strongly supports the role of nothofagin in mitigating

hyperglycemia-induced vascular inflammation. However, to fully elucidate its potential as a

therapeutic agent for diabetes, future research should focus on:

Investigating the effects of nothofagin in established animal models of type 1 and type 2

diabetes. This would involve assessing its impact on key diabetic parameters such as fasting

blood glucose, glucose tolerance, insulin sensitivity, and HbA1c levels.

Elucidating the molecular mechanisms underlying its potential anti-diabetic effects. Studies

should explore the direct effects of nothofagin on key signaling pathways involved in

glucose metabolism, such as the AMPK and PI3K/Akt pathways, in relevant tissues like

skeletal muscle, liver, and adipose tissue.

Conducting dose-response and pharmacokinetic studies to determine the optimal

therapeutic window and bioavailability of nothofagin.

By addressing these research gaps, a more comprehensive understanding of nothofagin's

therapeutic potential for diabetes and its complications can be achieved.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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